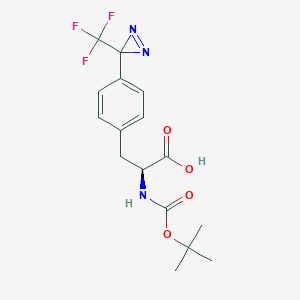

Boc-Tdf-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

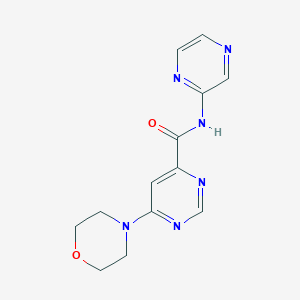

Boc-Tdf-OH, also known as (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid, is a fluorinated alcohol molecule . It is widely used in scientific experiments.

Synthesis Analysis

This compound is related to the tert-butyloxycarbonyl (Boc) group, which is commonly used in peptide synthesis . The Boc group is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .Molecular Structure Analysis

The molecular formula of this compound is C16H18F3N3O4, and its molecular weight is 373.33 . It can be formally regarded as the acid anhydride derived from a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis

This compound is related to the Boc group, which reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 373.33 . It is related to the Boc group, which is stable towards most nucleophiles and bases .Orientations Futures

Boc-Tdf-OH is widely used in scientific experiments, and its related Boc group plays a pivotal role in the synthesis of multifunctional targets . As the pursuit of more complex, functionally diverse structures continues to expand, the need to develop differential protecting group installation and deprotection strategies concomitantly must evolve .

Mécanisme D'action

Target of Action

The primary target of Boc-Tdf-OH is the amine functional group . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mode of Action

This compound interacts with its targets through a process known as deprotection . Deprotection of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process involves the removal of the Boc group, revealing the original amine functional group .

Biochemical Pathways

The deprotection process plays a significant role in organic synthesis , affecting various biochemical pathways where the amine functional group is involved.

Pharmacokinetics

The pharmacokinetics of tenofovir disoproxil fumarate (tdf), a related compound, have been studied . A pharmacokinetic model for TDF and its active anabolite tenofovir-diphosphate (TFV-DP) was developed and validated with data from 4 different trials, including 4 distinct dosing regimes .

Result of Action

The result of this compound’s action is the deprotection of the amine functional group . This process reveals the original amine functional group, which can then participate in further chemical reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection process can be affected by the presence of water . Furthermore, the stability of this compound in intestinal fluid and hepatic/intestinal stability can influence the oral bioavailability of TFV prodrugs .

Analyse Biochimique

Biochemical Properties

Boc-Tdf-OH plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the protection of amino groups during peptide synthesis . The nature of these interactions is primarily through the formation of covalent bonds during the synthesis process .

Cellular Effects

The effects of this compound on cellular processes are primarily observed during peptide synthesis. It influences cell function by contributing to the formation of specific peptide sequences, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis. It forms covalent bonds with amino groups, acting as a protecting group during synthesis . This process can involve binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is stable under normal conditions, but it can be deprotected using specific reagents such as trifluoroacetic acid or HCl in methanol . This process can influence long-term cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its introduction can affect metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues during the process of peptide synthesis . It can interact with various transporters or binding proteins during this process.

Subcellular Localization

The subcellular localization of this compound is primarily associated with the site of peptide synthesis within the cell . Its activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O4/c1-14(2,3)26-13(25)20-11(12(23)24)8-9-4-6-10(7-5-9)15(21-22-15)16(17,18)19/h4-7,11H,8H2,1-3H3,(H,20,25)(H,23,24)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYABUBZWZAONDD-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2444072.png)

![3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2444073.png)

![2-[(5-Chloro-2-fluorophenoxy)methyl]-1-(cyclopropylmethyl)aziridine](/img/structure/B2444080.png)

![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride](/img/no-structure.png)

![2-Methoxyphenyl 2-(benzo[d]oxazol-2-ylthio)ethanesulfonate](/img/structure/B2444084.png)

![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2444086.png)

![N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2444088.png)

![4-chloro-1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2444090.png)